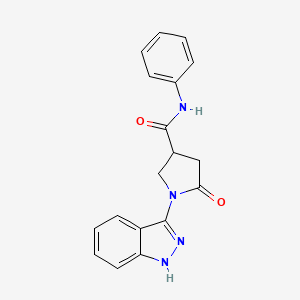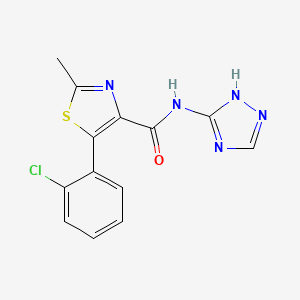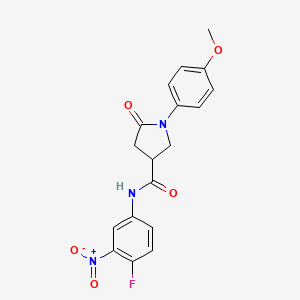![molecular formula C17H17N5O4S2 B11018881 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11018881.png)
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound featuring multiple functional groups, including a thiolane ring, a pyridazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiolane Ring: Starting with a suitable diene and a sulfur source, the thiolane ring can be formed through a cycloaddition reaction.
Construction of the Pyridazine Ring: This can be achieved by reacting hydrazine derivatives with diketones under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The pyridazine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyridazine and thiazole rings, which are common motifs in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with the compound acting as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to these similar compounds, 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to the combination of its functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N5O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O4S2/c23-15-5-4-13(21-22(15)11-6-8-28(25,26)10-11)16(24)20-17-19-14(9-27-17)12-3-1-2-7-18-12/h1-3,7,9,11H,4-6,8,10H2,(H,19,20,24) |
InChI Key |
MGFRHJDZLACWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11018807.png)


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B11018819.png)
![N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11018830.png)
![[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018840.png)

![6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11018849.png)
![6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B11018860.png)
![ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11018861.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide](/img/structure/B11018863.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11018867.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11018884.png)
